molecular formula C12H10N2O2 B13196568 4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzaldehyde

4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzaldehyde

Cat. No.: B13196568
M. Wt: 214.22 g/mol
InChI Key: SIWFYMRIOQVJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzaldehyde is a chemical compound with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol . This compound features a pyrazine ring fused with a benzaldehyde moiety, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzaldehyde typically involves the condensation of 5-methyl-3-oxo-3,4-dihydropyrazine with benzaldehyde under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzaldehyde is unique due to its specific combination of a pyrazine ring and benzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-(6-methyl-2-oxo-1H-pyrazin-3-yl)benzaldehyde

InChI

InChI=1S/C12H10N2O2/c1-8-6-13-11(12(16)14-8)10-4-2-9(7-15)3-5-10/h2-7H,1H3,(H,14,16)

InChI Key

SIWFYMRIOQVJGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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